molecular formula C8H12O4 B2425995 hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid CAS No. 2060030-35-3

hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid

Cat. No.: B2425995
CAS No.: 2060030-35-3
M. Wt: 172.18
InChI Key: JQOZAJDRJPOZKZ-UHFFFAOYSA-N
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Description

Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is a derivative of furo[3,2-c]pyran and is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a furan derivative with a suitable carboxylic acid precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and applications in drug development.

  • Molecular Formula: C8H12O4
  • Molecular Weight: 172.18 g/mol
  • CAS Number: 2060030-35-3

1. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. It is thought to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can help alleviate symptoms associated with inflammatory diseases.

3. Anticancer Activity

This compound has been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Specific studies have highlighted its efficacy against certain cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .

The biological activity of this compound is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes involved in inflammation and cancer progression.
  • Receptor Modulation: It may bind to receptors that play critical roles in signaling pathways related to inflammation and cell growth, thereby influencing cellular responses.

These interactions suggest that the compound could be developed into a therapeutic agent targeting multiple pathways involved in disease processes.

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study:
    • A study conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial activity compared to standard antibiotics, showing promise for use in treating infections caused by resistant bacteria.
  • Anti-inflammatory Activity:
    • In vitro assays indicated that this compound reduced the secretion of inflammatory markers in human cell lines exposed to inflammatory stimuli.
  • Anticancer Research:
    • A series of experiments on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.

Summary Table of Biological Activities

Biological ActivityEffectivenessMechanism
AntimicrobialEffective against various strainsDisruption of cell membranes
Anti-inflammatoryReduces pro-inflammatory cytokinesInhibition of COX/LOX enzymes
AnticancerInduces apoptosis in cancer cellsModulation of signaling pathways

Properties

IUPAC Name

2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)8-2-4-12-6(8)1-3-11-5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOZAJDRJPOZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1OCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060030-35-3
Record name hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid
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